N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with pyridine-4-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-carboxamide derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, and modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(pyridin-4-ylmethyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic pincer-type compound with similar structural features but different chemical properties and applications.
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide: An isomer with the carboxamide group attached to a different position on the pyridine ring, leading to variations in reactivity and biological activity.
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c16-12(11-2-1-5-14-9-11)15-8-10-3-6-13-7-4-10/h1-7,9H,8H2,(H,15,16) |
InChI Key |
NVNRGLVLBBMHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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